1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea
CAS No.:
Cat. No.: VC9377559
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O4S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea |
| Standard InChI | InChI=1S/C16H18N2O4S/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-7,9,14H,8,10-12H2,(H,17,19) |
| Standard InChI Key | JQPWZRRAYKYTTQ-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Introduction
Structural Characteristics
-
Molecular Formula: The molecular formula for this compound would likely be complex, reflecting its multiple functional groups. For similar compounds, such as those containing tetrahydrothiophene and furan rings, molecular weights are typically in the range of 400-500 g/mol.
-
Functional Groups: The presence of a tetrahydrothiophene sulfone, a furan ring, and a phenylurea group suggests potential for diverse chemical reactivity and biological activity.
Synthesis
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea would likely involve multi-step reactions, including:
-
Step 1: Formation of the tetrahydrothiophene sulfone moiety.
-
Step 2: Introduction of the furan ring.
-
Step 3: Synthesis of the phenylurea group.
-
Step 4: Coupling reactions to combine these components.
Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial for achieving high yields and purity.
Chemical Reactivity
This compound can undergo various chemical reactions due to its functional groups:
-
Oxidation: Potential formation of sulfoxides or further oxidation of the sulfone group.
-
Reduction: Conversion of the urea group or reduction of the sulfone.
-
Substitution: Nucleophilic substitution reactions involving the phenyl ring.
| Reaction Type | Potential Products |
|---|---|
| Oxidation | Sulfoxides or sulfones |
| Reduction | Corresponding amines or alcohols |
| Substitution | Derivatives with modified phenyl rings |
Biological Activity
The biological activity of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea would depend on its interactions with biological targets. Similar compounds have shown potential in enzyme inhibition and protein binding studies.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Binding to specific enzymes to inhibit their activity |
| Protein Binding | Interaction with proteins to modulate biological pathways |
Applications
-
Medicinal Chemistry: Potential use in drug development due to its complex structure and potential biological activity.
-
Materials Science: Possible applications in developing materials with specific properties, such as conductivity or fluorescence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume